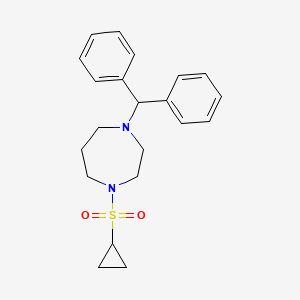

![molecular formula C21H20N4O2S B6447686 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2549053-22-5](/img/structure/B6447686.png)

3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione” is a complex organic molecule that likely contains a quinoline moiety. Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine . More specific physical and chemical properties of “3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione” would require further experimental analysis.Scientific Research Applications

Antimalarial Activity

Quinoline derivatives are known for their antimalarial properties . They are used in the synthesis of drugs to treat malaria, a disease caused by Plasmodium parasites .

Antimicrobial Activity

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have been evaluated for their anticancer activity . For instance, certain quinolone compounds have shown anticancer activity against HepG2 (human hepatoma) .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives are also known for their antidepressant and anticonvulsant properties . They can be used in the treatment of various neurological disorders .

Antiviral Activity

Quinoline derivatives have shown antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .

Anti-inflammatory Activity

Quinoline derivatives are known for their anti-inflammatory effects . They can be used in the treatment of inflammatory diseases .

Antihypertensive Activity

Quinoline derivatives have shown antihypertensive properties . They can be used in the treatment of high blood pressure .

Antioxidant Activity

Quinoline derivatives are known for their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress .

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . They have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline derivatives have been reported to exert their effects through various mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biochemical pathways related to their broad spectrum of biological activities . For instance, some quinoline derivatives have been found to disrupt specific receptor sites in the brain .

Pharmacokinetics

It was found that the half-life time of DDQ is 20 hours in the serum and 12 hours in the brain . The peak levels of DDQ were highest in the skeletal muscle, followed by serum and brain .

Result of Action

For instance, some quinoline derivatives have been found to have anti-aging effects and have been shown to protect against phosphorylated tau (p-tau) in Alzheimer’s disease (AD) pathogenesis .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the development of new synthetic routes and the investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-28(27)20-9-4-2-7-17(20)21(23-28)25-13-5-12-24(14-15-25)19-10-11-22-18-8-3-1-6-16(18)19/h1-4,6-11H,5,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYGJVNEBFFWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)

![1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6447632.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447637.png)

![3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6447645.png)

![4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6447651.png)

![3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447663.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447687.png)

![3-[4-(quinoxalin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447691.png)

![3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447697.png)

![3-{methyl[1-(quinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447700.png)

![3-[methyl(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447704.png)